Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-
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Overview
Description
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- is an organic compound with the molecular formula C12H22OSi It is a derivative of cyclohexanol, where a trimethylsilyl group is attached to the propynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- typically involves the reaction of cyclohexanol with trimethylsilylacetylene under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanol, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone, while reduction can produce cyclohexane.
Scientific Research Applications
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog without the trimethylsilyl group.
1-(Trimethylsilyl)methylcyclohexanol: A similar compound with a different substitution pattern.
2-(Trimethylsilyl)cyclohexanol: Another analog with the trimethylsilyl group attached to a different position on the cyclohexane ring.
Uniqueness
Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- is unique due to the presence of both the hydroxyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
111999-87-2 |
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Molecular Formula |
C12H22OSi |
Molecular Weight |
210.39 g/mol |
IUPAC Name |
1-(3-trimethylsilylprop-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)11-7-10-12(13)8-5-4-6-9-12/h13H,4-6,8-9,11H2,1-3H3 |
InChI Key |
WFRFWIYYAHPKHY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC#CC1(CCCCC1)O |
Origin of Product |
United States |
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